3-Bromo-2-(1,3-dioxolan-2-yl)pyridine 3-Bromo-2-(1,3-dioxolan-2-yl)pyridine
Brand Name: Vulcanchem
CAS No.: 1651230-77-1
VCID: VC11673146
InChI: InChI=1S/C8H8BrNO2/c9-6-2-1-3-10-7(6)8-11-4-5-12-8/h1-3,8H,4-5H2
SMILES: C1COC(O1)C2=C(C=CC=N2)Br
Molecular Formula: C8H8BrNO2
Molecular Weight: 230.06 g/mol

3-Bromo-2-(1,3-dioxolan-2-yl)pyridine

CAS No.: 1651230-77-1

Cat. No.: VC11673146

Molecular Formula: C8H8BrNO2

Molecular Weight: 230.06 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-2-(1,3-dioxolan-2-yl)pyridine - 1651230-77-1

Specification

CAS No. 1651230-77-1
Molecular Formula C8H8BrNO2
Molecular Weight 230.06 g/mol
IUPAC Name 3-bromo-2-(1,3-dioxolan-2-yl)pyridine
Standard InChI InChI=1S/C8H8BrNO2/c9-6-2-1-3-10-7(6)8-11-4-5-12-8/h1-3,8H,4-5H2
Standard InChI Key HRZQYNVEQATAEI-UHFFFAOYSA-N
SMILES C1COC(O1)C2=C(C=CC=N2)Br
Canonical SMILES C1COC(O1)C2=C(C=CC=N2)Br

Introduction

Chemical Structure and Molecular Properties

The molecular formula of 3-Bromo-2-(1,3-dioxolan-2-yl)pyridine is C₈H₈BrNO₂, with a molecular weight of 230.06 g/mol . The compound’s IUPAC name, 3-bromo-2-(1,3-dioxolan-2-yl)pyridine, reflects its substitution pattern: a pyridine ring bearing a bromine atom at position 3 and a 1,3-dioxolane ring fused at position 2.

Structural Features

  • Pyridine Core: The aromatic pyridine ring provides a planar six-membered structure with one nitrogen atom, contributing to its basicity and capacity for π-π interactions.

  • Bromine Substituent: The bromine atom at position 3 introduces steric bulk and electron-withdrawing effects, directing electrophilic substitution reactions to the para position.

  • Dioxolane Group: The 1,3-dioxolane ring, a five-membered cyclic ether, enhances solubility in polar solvents and stabilizes adjacent functional groups through electron donation.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₈H₈BrNO₂
Molecular Weight230.06 g/mol
IUPAC Name3-bromo-2-(1,3-dioxolan-2-yl)pyridine
InChIKeyHRZQYNVEQATAEI-UHFFFAOYSA-N
SMILESC1COC(O1)C2=C(C=CC=N2)Br

Chemical Reactivity and Applications

The compound’s reactivity is governed by its dual functional groups:

Reaction Profiles

  • Nucleophilic Aromatic Substitution (SNAr):
    The bromine atom’s electron-withdrawing effect activates the pyridine ring for substitution at positions 4 or 6. For example, reaction with amines (e.g., piperazine) yields aminopyridine derivatives.

  • Dioxolane Ring-Opening:
    Acidic hydrolysis (e.g., HCl in THF/water) cleaves the dioxolane to regenerate the aldehyde, enabling further functionalization.

  • Cross-Coupling Reactions:
    Suzuki-Miyaura coupling with aryl boronic acids (catalyzed by Pd(PPh₃)₄) replaces bromine with aryl groups, forming biaryl structures.

Table 2: Theoretical Reaction Examples

Reaction TypeReagents/ConditionsProduct
SNArPiperazine, DMF, 80°C3-(Piperazin-1-yl)pyridine
Dioxolane HydrolysisHCl (aq), THF, reflux3-Bromopyridine-2-carbaldehyde
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, ArB(OH)₂3-Aryl-2-(dioxolan-2-yl)pyridine

Physical and Spectroscopic Data

Computational and experimental data from PubChem provide insights into the compound’s characteristics:

Spectral Predictions

  • IR Spectroscopy: Peaks at ~1,250 cm⁻¹ (C-O-C stretch) and ~680 cm⁻¹ (C-Br stretch).

  • NMR Spectroscopy:

    • ¹H NMR: δ 5.8–6.2 ppm (pyridine H4/H5/H6), δ 4.1–4.4 ppm (dioxolane O-CH₂-O).

    • ¹³C NMR: δ 150–160 ppm (pyridine C2), δ 95–100 ppm (dioxolane acetal carbon).

Thermodynamic Properties

  • LogP (Octanol-Water): Estimated at 1.2–1.5, indicating moderate hydrophobicity.

  • Melting Point: Predicted range: 85–95°C (recrystallized from ethanol).

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